

AZ-4217: A Technical Guide to a Potent BACE1 Inhibitor

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Compound of Interest

Compound Name: AZ-4217

Cat. No.: B605730

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **AZ-4217**, a potent inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Chemical Structure and Physicochemical Properties

AZ-4217 is a small molecule inhibitor designed and synthesized by AstraZeneca.^[1] Its chemical structure and key identifying information are detailed below.

Table 1: Chemical Identification of **AZ-4217**

Identifier	Value
IUPAC Name	5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one
Molecular Formula	C ₃₀ H ₂₅ FN ₄ O
Molecular Weight	476.5 g/mol
CAS Number	1383846-83-0
SMILES	<chem>CCN1C=C(C=C(C1=O)C)[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=C(C(=C4)C5=CN=CC(=C5)C#CC</chem>

Table 2: Physicochemical Properties of **AZ-4217**

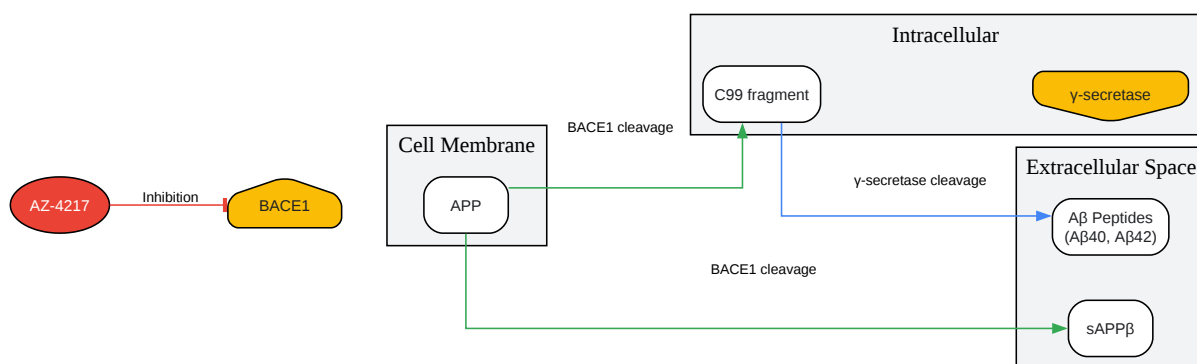
Property	Value
Appearance	Solid
Melting Point	No data available
Boiling Point	No data available
Water Solubility	No data available

Mechanism of Action and Signaling Pathway

AZ-4217 is a high-potency inhibitor of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (A β) peptides.^[1] The accumulation of A β peptides in the brain is a central pathological hallmark of Alzheimer's disease. BACE1 initiates the cleavage of the amyloid precursor protein (APP), and its inhibition is a primary therapeutic strategy to reduce A β production.^[1]

The signaling pathway affected by **AZ-4217** is the proteolytic processing of APP. In the amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPP β) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ -secretase to produce A β peptides, primarily A β 40 and A β 42. By

inhibiting BACE1, **AZ-4217** blocks the initial step of this pathway, thereby reducing the generation of all downstream A β species.



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BACE1 Inhibition by **AZ-4217** in the Amyloidogenic Pathway.

Preclinical Data

AZ-4217 has demonstrated high potency and efficacy in various preclinical models, including in vitro cell-based assays and in vivo studies in mice and guinea pigs.

In Vitro Potency and Selectivity

AZ-4217 is a potent inhibitor of both human BACE1 and its isoform BACE2, with high selectivity against other proteases like Cathepsin D.[1]

Table 3: In Vitro Potency and Selectivity of **AZ-4217**

Target/Assay	Cell Line/System	Parameter	Value
hBACE1 (recombinant)	-	K _i	1.8 nM
hBACE2 (recombinant)	-	K _i	2.6 nM
Cathepsin D	-	K _i	> 25 μM
sAPPβ release	Wild-type SH-SY5Y	IC ₅₀	160 pM
Aβ ₄₀ secretion	SH-SY5Y (overexpressing APP695)	IC ₅₀	200 pM

In Vivo Pharmacokinetics

Pharmacokinetic studies in C57BL/6 mice have shown that **AZ-4217** is orally bioavailable and brain-permeable.^[1]

Table 4: Pharmacokinetic Parameters of **AZ-4217** in C57BL/6 Mice

Parameter	Value
Clearance	0.73 ± 0.05 L/h/kg
Volume of Distribution	5.7 ± 0.3 L/kg
Absorption Rate Constant	3.7 ± 1.0 h ⁻¹
Time to Maximum Concentration (C _{max})	1.0 h
Plasma Protein Binding (mouse)	Unbound fraction: 1.5 ± 0.3%
Plasma Protein Binding (guinea pig)	Unbound fraction: 0.87 ± 0.15%
Brain Tissue Binding	Free fraction: 1%

In Vivo Pharmacodynamics and Efficacy

AZ-4217 has demonstrated dose-dependent reduction of A β levels in the plasma, brain, and cerebrospinal fluid (CSF) of preclinical models.[1] In a transgenic mouse model of Alzheimer's disease (Tg2576), chronic treatment with **AZ-4217** was shown to lower amyloid deposition.[1]

Table 5: In Vivo Efficacy of **AZ-4217** in C57BL/6 Mice

Biomarker	Maximum Reduction
Brain A β 40	80%
Brain A β 42	67%
CSF A β 40	67%
Plasma A β 40	~70%

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of **AZ-4217** are provided below.

hBACE1 and hBACE2 TR-FRET Assay

This assay is used to determine the inhibitory activity of compounds against recombinant human BACE1 and BACE2 enzymes.

Methodology:

- The soluble part of the human β -secretase (recombinant hBACE1 or hBACE2) is mixed with the test compound (e.g., **AZ-4217**) in a reaction buffer (Na-acetate, CHAPS, Triton X-100, EDTA, pH 4.5).
- The mixture is pre-incubated for a defined period (e.g., 10 minutes).
- A substrate peptide containing the BACE1 cleavage site is added to initiate the enzymatic reaction. The substrate is labeled with a donor and an acceptor fluorophore for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.
- The reaction is incubated at a controlled temperature.

- The TR-FRET signal is measured using a suitable plate reader. Inhibition of BACE1 activity results in a decreased FRET signal.
- The half-maximal inhibitory concentration (IC_{50}) or inhibition constant (K_i) is calculated from the dose-response curve.

SH-SY5Y A β 40 Release Assay

This cell-based assay measures the ability of a compound to inhibit the production and release of A β 40 from cultured human neuroblastoma cells.

Methodology:

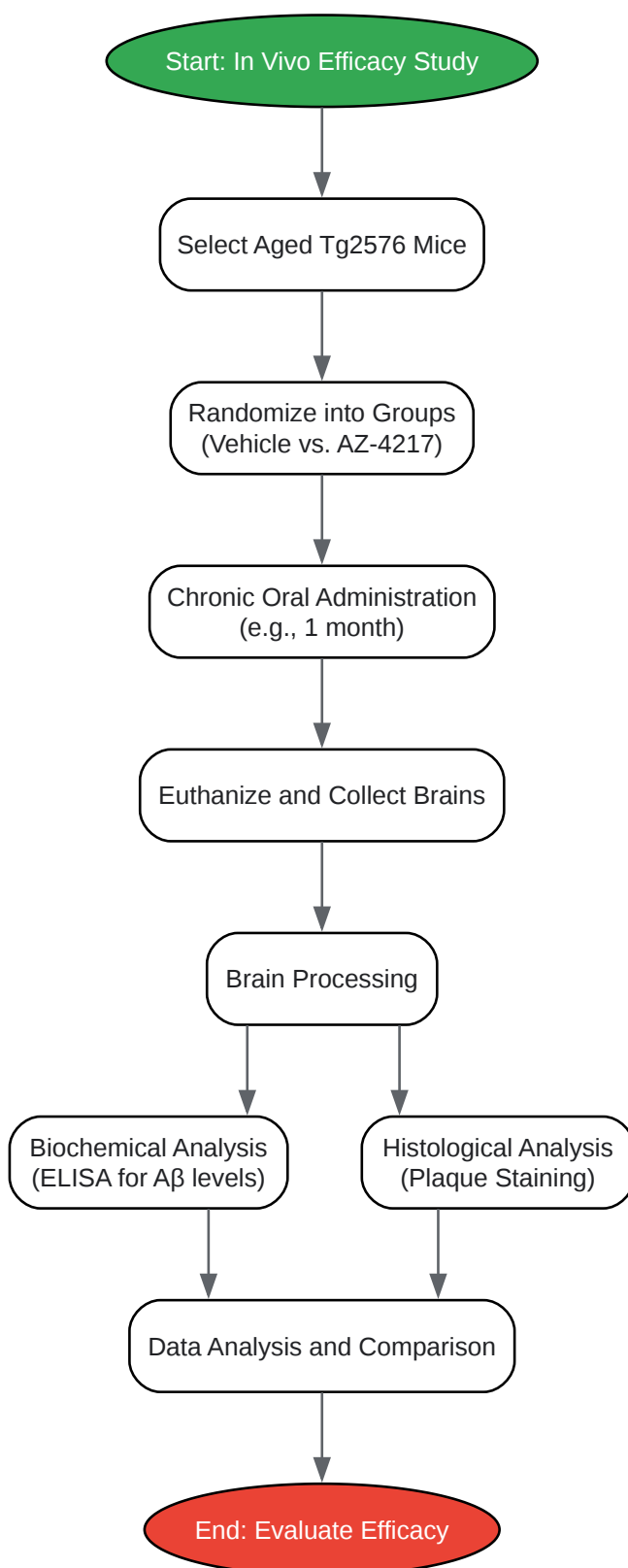
- SH-SY5Y cells, often overexpressing a form of human APP (e.g., APP695wt), are cultured in appropriate media (e.g., DMEM/F-12 with Glutamax, 10% FCS, and 1% nonessential amino acids).[1]
- Cells are seeded in multi-well plates and allowed to adhere.
- The culture medium is replaced with fresh medium containing various concentrations of the test compound (**AZ-4217**) or vehicle control.
- The cells are incubated for a specified period (e.g., 16 hours) at 37°C in a 5% CO₂ atmosphere.[1]
- After incubation, the cell culture supernatant is collected.
- The concentration of secreted A β 40 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit (e.g., Invitrogen ELISA strips KHB3482).[1]
- The ELISA plates are read using a microplate reader.
- The IC_{50} value is determined by plotting the percentage of A β 40 inhibition against the compound concentration.

In Vivo Efficacy Study in Tg2576 Mice

This protocol outlines a study to evaluate the effect of a BACE1 inhibitor on amyloid deposition in a transgenic mouse model of Alzheimer's disease.

Methodology:

- Aged Tg2576 mice (e.g., 12 months old) are randomized into treatment and vehicle control groups.^[1]
- The treatment group receives **AZ-4217** administered orally (e.g., via gavage) at a specified dose and frequency for a defined duration (e.g., 1 month).^[1] The vehicle group receives the formulation excipients alone.
- At the end of the treatment period, animals are euthanized, and brains are collected.
- Brain hemispheres are processed for biochemical and histological analysis. One hemisphere may be sequentially extracted to measure soluble and insoluble A β levels.
- A β levels (A β 40 and A β 42) in brain extracts are quantified by ELISA.
- The other hemisphere is fixed, sectioned, and stained for amyloid plaques using techniques such as immunohistochemistry with anti-A β antibodies or thioflavin-S staining.
- Plaque burden is quantified using image analysis software.
- Statistical analysis is performed to compare A β levels and plaque load between the treatment and vehicle groups.



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Workflow for an In Vivo Efficacy Study of **AZ-4217**.

Conclusion

AZ-4217 is a potent and selective BACE1 inhibitor that has demonstrated significant preclinical efficacy in reducing A β levels and amyloid pathology in relevant animal models. The data presented in this guide support its potential as a therapeutic agent for Alzheimer's disease. Further investigation into its clinical safety and efficacy would be the next logical step in its development. As of the current literature, there is no publicly available information on clinical trials involving **AZ-4217**.

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References

- 1. jneurosci.org [jneurosci.org]
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